![molecular formula C21H31N3O3 B600801 叔丁基 4-(1-(2-乙氧基乙基)-1H-苯并[d]咪唑-2-基)哌啶-1-羧酸酯 CAS No. 1181267-36-6](/img/structure/B600801.png)

叔丁基 4-(1-(2-乙氧基乙基)-1H-苯并[d]咪唑-2-基)哌啶-1-羧酸酯

描述

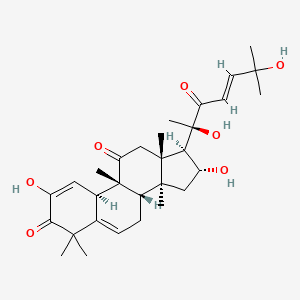

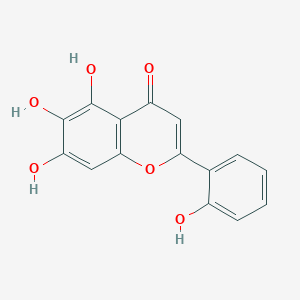

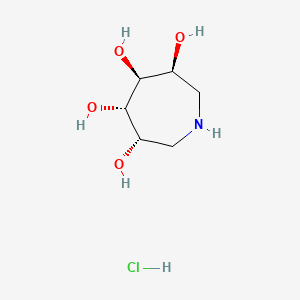

“tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also seems to have an imidazole ring, which is a type of heterocycle that is common in many important biological molecules .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . This allows for the determination of the exact arrangement of atoms in the molecule .

科学研究应用

新型有机化合物的合成

该化合物在合成多种新型有机化合物(如酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁酮和咪唑啉酮)中用作有用的构建块或中间体 {svg_1}.

生物学评估

该化合物已用于生物学评估,特别是在抗菌和抗真菌研究中 {svg_2}. 它已显示出广泛的生物活性,如抗菌、抗真菌、抗癌、抗寄生虫、抗组胺和抗抑郁活性 {svg_3}.

X射线衍射研究

该化合物已用于X射线衍射研究以确认其结构 {svg_4}. 这提供了有关晶格中原子排列的有价值信息,可用于预测化合物的物理性质和反应性。

药物发现

该化合物的构象柔性、易于修饰性、适当的碱性、水溶性和形成氢键的能力以及调节分子物理化学性质的能力使其成为药物发现领域的重要合成策略 {svg_5}.

制药行业的质量控制

作为比拉斯汀的潜在杂质,该化合物对药物产品的质量有重大影响。 根据国际协调会议(ICH)的建议,对其在活性药物成分(API)中的控制低于阈值水平至关重要 {svg_6} {svg_7}.

结构解析

该化合物已用于使用高分辨率质谱 (HRMS) 的结构解析研究 {svg_8}. 这有助于了解该化合物的分子结构,这在药物设计和开发中至关重要。

生物活性化合物的合成

该化合物已用于生物活性化合物的合成。 例如,哌嗪乙酸基序存在于高度选择性的因子 Xa 胰蛋白酶样蛋白酶抑制剂中 {svg_9}.

放射性药物研究

作用机制

Target of Action

The primary target of Bilastine Impurity 2 is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, including the release of inflammatory mediators and the recruitment of immune cells .

Mode of Action

Bilastine Impurity 2 acts as a selective antagonist of the histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . By binding to and preventing activation of the H1 receptor, Bilastine Impurity 2 reduces the development of allergic symptoms due to the release of histamine from mast cells .

Biochemical Pathways

The antagonistic action of Bilastine Impurity 2 on the histamine H1 receptor disrupts the normal biochemical pathways triggered by histamine. This includes the activation of inflammatory pathways and the recruitment of immune cells to the site of an allergic reaction . By blocking these pathways, Bilastine Impurity 2 can alleviate the symptoms of allergic reactions.

Pharmacokinetics

It is known that the compound is rapidly absorbed and has a high bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The molecular and cellular effects of Bilastine Impurity 2’s action primarily involve the reduction of allergic symptoms. By blocking the histamine H1 receptor, the compound prevents the activation of inflammatory pathways and the recruitment of immune cells, thereby alleviating symptoms such as itching, redness, and swelling associated with allergic reactions .

未来方向

属性

IUPAC Name |

tert-butyl 4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-5-26-15-14-24-18-9-7-6-8-17(18)22-19(24)16-10-12-23(13-11-16)20(25)27-21(2,3)4/h6-9,16H,5,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBGIVZZFISEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600718.png)